molecular formula C9H16OS B14659796 2-Ethyl-2-methylthiane-4-carbaldehyde CAS No. 37800-17-2

2-Ethyl-2-methylthiane-4-carbaldehyde

Cat. No.: B14659796
CAS No.: 37800-17-2
M. Wt: 172.29 g/mol
InChI Key: NJLQYHQXOBEBML-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylthiane-4-carbaldehyde is an organic compound that belongs to the class of thianes, which are sulfur-containing six-membered heterocyclic compounds. This compound is characterized by the presence of an aldehyde functional group (-CHO) attached to the fourth carbon of the thiane ring, along with ethyl and methyl substituents on the second carbon. The molecular formula of this compound is C8H14OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methylthiane-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing sulfur and carbonyl functionalities. For instance, the reaction of 2-ethyl-2-methyl-1,3-propanedithiol with formaldehyde under acidic conditions can lead to the formation of the thiane ring, followed by oxidation to introduce the aldehyde group at the fourth position.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methylthiane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiane ring can undergo substitution reactions, where the sulfur atom can be replaced by other heteroatoms or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophilic reagents such as amines or halides under basic conditions.

Major Products Formed

    Oxidation: 2-Ethyl-2-methylthiane-4-carboxylic acid.

    Reduction: 2-Ethyl-2-methylthiane-4-methanol.

    Substitution: Various substituted thianes depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-2-methylthiane-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylthiane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The thiane ring structure may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiane-4-carbaldehyde: Lacks the ethyl substituent on the second carbon.

    2-Ethylthiane-4-carbaldehyde: Lacks the methyl substituent on the second carbon.

    Thiane-4-carbaldehyde: Lacks both the ethyl and methyl substituents on the second carbon.

Uniqueness

2-Ethyl-2-methylthiane-4-carbaldehyde is unique due to the presence of both ethyl and methyl substituents on the second carbon, which can influence its chemical reactivity and biological activity. These substituents may enhance its lipophilicity and ability to interact with hydrophobic pockets in target biomolecules, making it a valuable compound for various applications.

Properties

CAS No.

37800-17-2

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

2-ethyl-2-methylthiane-4-carbaldehyde

InChI

InChI=1S/C9H16OS/c1-3-9(2)6-8(7-10)4-5-11-9/h7-8H,3-6H2,1-2H3

InChI Key

NJLQYHQXOBEBML-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCS1)C=O)C

Origin of Product

United States

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